molecular formula C19H19NO5 B609060 2-[5-[(3,5-dimethoxyphenyl)methoxy]-1H-indol-3-yl]acetic acid CAS No. 1611470-23-5

2-[5-[(3,5-dimethoxyphenyl)methoxy]-1H-indol-3-yl]acetic acid

Cat. No.: B609060
CAS No.: 1611470-23-5
M. Wt: 341.36
InChI Key: MZSYAASXDPWPAL-UHFFFAOYSA-N
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Description

2-[5-[(3,5-dimethoxyphenyl)methoxy]-1H-indol-3-yl]acetic acid is a derivative of indole-3-acetic acid, a plant hormone. It is known for its dual inhibitory effects on tumor necrosis factor-alpha (TNF-α) and transforming growth factor-beta 1 (TGF-β1). This compound has shown promising results in various scientific research applications, particularly in the fields of medicine and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-[5-[(3,5-dimethoxyphenyl)methoxy]-1H-indol-3-yl]acetic acid is synthesized through a series of chemical reactions involving indole-3-acetic acid as the starting materialThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperature and pressure settings .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced chemical reactors, automated control systems, and stringent quality control measures to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

2-[5-[(3,5-dimethoxyphenyl)methoxy]-1H-indol-3-yl]acetic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various organic solvents (e.g., dichloromethane). The reaction conditions typically involve controlled temperature, pressure, and pH to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, each with unique chemical and biological properties. These derivatives are often used in further scientific research and development .

Scientific Research Applications

2-[5-[(3,5-dimethoxyphenyl)methoxy]-1H-indol-3-yl]acetic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its effects on cellular processes, including mitochondrial function and apoptosis.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, fibrosis, and neurodegenerative disorders.

    Industry: Utilized in the development of new drugs and therapeutic agents

Mechanism of Action

2-[5-[(3,5-dimethoxyphenyl)methoxy]-1H-indol-3-yl]acetic acid exerts its effects by inhibiting the phosphorylation of IκB kinase and Smad3, which are key molecules in the TNF-α and TGF-β1 signaling pathways, respectively. By blocking these pathways, this compound reduces inflammation and fibrosis, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-[(3,5-dimethoxyphenyl)methoxy]-1H-indol-3-yl]acetic acid is unique due to its dual inhibitory effects on TNF-α and TGF-β1, making it a potent therapeutic agent for conditions involving inflammation and fibrosis. Its ability to modulate multiple signaling pathways sets it apart from other similar compounds .

Properties

CAS No.

1611470-23-5

Molecular Formula

C19H19NO5

Molecular Weight

341.36

IUPAC Name

2-[5-[(3,5-dimethoxyphenyl)methoxy]-1H-indol-3-yl]acetic acid

InChI

InChI=1S/C19H19NO5/c1-23-15-5-12(6-16(8-15)24-2)11-25-14-3-4-18-17(9-14)13(10-20-18)7-19(21)22/h3-6,8-10,20H,7,11H2,1-2H3,(H,21,22)

InChI Key

MZSYAASXDPWPAL-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)COC2=CC3=C(C=C2)NC=C3CC(=O)O)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Mitochonic Acid 35;  Mitochonic Acid-35;  MA-35;  MA 35;  MA35; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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